molecular formula C12H15N B1487949 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine CAS No. 1468889-61-3

1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine

Cat. No. B1487949
M. Wt: 173.25 g/mol
InChI Key: GQNOWYSAIJRFGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine” is C12H15N. The structure includes a cyclopropane ring attached to a 2,3-dihydro-1H-indene group via an amine linkage .

Scientific Research Applications

  • Synthesis of Cyclopropyl Amines and Cyclopropanols Kadikova et al. (2015) demonstrated the synthesis of cyclopropyl amines using enamines and trimethylsilyl enol ethers with CH2I2 and Et3Al. This method provides high yields and is advantageous over traditional cyclopropanation reagents for the preparation of cyclopropyl amines (Kadikova, Ramazanov, Zosim, Yaroslavova, & Dzhemilev, 2015).

  • Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology was applied in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, highlighting its potential in medicinal chemistry (Lifchits & Charette, 2008).

  • Synthesis of Biologically Active Compounds A study by Lu et al. (2021) focused on synthesizing a compound with antiproliferative activity against cancer cell lines, demonstrating the significance of these compounds in cancer research (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

  • Synthesis of Polysubstituted Aminocyclopropanes Feng, Hao, Liu, and Buchwald (2019) described a method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclopropanes. This synthesis is crucial for producing compounds with multiple substituents and stereocenters, often found in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).

  • Synthesis of Pyrimidine-Containing Compounds Kochia, Bayat, Nasri, and Mohammadi (2019) developed a one-pot reaction for preparing pyrimidine-containing compounds with potential pharmacological interest. This method highlights the versatility of cyclopropane derivatives in synthesizing complex organic molecules (Kochia, Bayat, Nasri, & Mohammadi, 2019).

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12(5-6-12)11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOWYSAIJRFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2CC3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
Reactant of Route 2
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1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
Reactant of Route 3
1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
Reactant of Route 4
1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
Reactant of Route 5
1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
Reactant of Route 6
1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine

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